molecular formula C27H27N3O3S B2464345 N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide CAS No. 862826-17-3

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide

Cat. No. B2464345
CAS RN: 862826-17-3
M. Wt: 473.59
InChI Key: ZOLMUYHGMRZGNO-UHFFFAOYSA-N
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Description

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to target a specific protein, making it a promising tool for studying the function of that protein in various biological contexts.

Scientific Research Applications

Receptor Affinity and Selectivity N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, was identified as a high-affinity and selective ligand for the dopamine D(4) receptor. Studies on its structural derivatives have revealed insights into the relationship between chemical structure and receptor binding affinity. Alterations in the amide bond and intermediate alkyl chain led to decreased dopamine D(4) receptor affinity, showcasing the delicate balance in molecular design for targeting specific receptors (Perrone et al., 2000).

Impurity Identification in Pharmacological Agents In another research context, the compound was involved in the study of Repaglinide, an anti-diabetic drug. This study identified and characterized unknown impurities in Repaglinide bulk drug batches. The chemical structures of the impurities were elucidated using various analytical techniques, showcasing the compound's role in ensuring the purity and safety of pharmacological agents (Kancherla et al., 2018).

Radiolabeled Compounds in Medical Imaging The compound's analogs were explored for their potential in medical imaging. Specifically, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was investigated for its ability to visualize primary breast tumors in humans in vivo, leveraging the preferential binding of benzamides to sigma receptors overexpressed in breast cancer cells. This highlights the compound's potential role in noninvasive diagnostic procedures and the assessment of tumor proliferation (Caveliers et al., 2002).

Chemodivergent Cyclizations in Organic Synthesis In the field of organic chemistry, the compound's derivatives, particularly N-methoxybenzamides, were involved in Rh(iii)-catalyzed C-H activation processes. These processes facilitated chemodivergent and redox-neutral annulations with sulfoxonium ylides, contributing to the advancement of synthetic methodologies in organic chemistry (Xu et al., 2018).

Bactericidal Activity A series of compounds structurally related to the compound were assessed for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential of these compounds as bactericidal agents, paving the way for developing new antibiotics (Zadrazilova et al., 2015).

properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-33-24-14-8-6-12-22(24)27(32)28-15-16-30-18-25(21-11-5-7-13-23(21)30)34-19-26(31)29-17-20-9-3-2-4-10-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLMUYHGMRZGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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